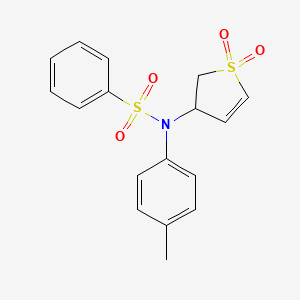

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide

Description

Background and Significance of Thiophene-Sulfonamide Derivatives in Medicinal Chemistry

Thiophene-based compounds have long been recognized for their pharmacological versatility, attributed to their planar aromatic structure, sulfur atom participation in hydrogen bonding, and bioisosteric replaceability of phenyl groups. The integration of sulfonamide moieties—a hallmark of antimicrobial and anticancer agents—into thiophene scaffolds enhances their binding affinity to biological targets while improving metabolic stability. For instance, sulfonamides inhibit carbonic anhydrases and tyrosine kinases, making them valuable in treating glaucoma, epilepsy, and infections.

The compound N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide exemplifies this synergy. Its dihydrothiophene ring, fused with a sulfonamide group, introduces conformational rigidity and electronic diversity, potentially optimizing interactions with enzymes like DprE1 in Mycobacterium tuberculosis. Such hybrids are increasingly explored for their dual capacity to penetrate lipid membranes (via thiophene hydrophobicity) and engage polar active sites (via sulfonamide hydrogen bonding).

Historical Development of Thiophene-Based Benzenesulfonamide Research

The synthesis of thiophene-sulfonamide derivatives originated from early 20th-century efforts to modify thiophene’s reactivity. Initial methods, such as the Paal-Knorr and Gewald reactions, enabled the production of simple thiophene cores but faced limitations in functional group tolerance. Breakthroughs in the 1980s–2000s introduced metal-free and multicomponent reactions (MCRs), facilitating the attachment of sulfonamide groups to dihydrothiophene systems.

A pivotal advancement was the development of N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-arylbenzenesulfonamide derivatives, which demonstrated potent antituberculosis activity in the 2020s. Researchers optimized lead compounds like 25a and 297F through structure-activity relationship (SAR) studies, culminating in derivatives with sub-μg/mL minimum inhibitory concentrations (MICs) against drug-resistant tuberculosis strains. These innovations underscored the scaffold’s adaptability for targeting diverse pathogens.

Current Research Landscape and Scientific Relevance

Recent studies highlight N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide as a focus of antimicrobial research. Molecular docking simulations reveal its strong affinity for M. tuberculosis DprE1 (PDB: 6YD9), where the sulfonamide group forms hydrogen bonds with Lys418, while the dihydrothiophene ring engages in hydrophobic interactions. Additionally, its stability in hepatocyte assays and low cytotoxicity profile position it as a promising lead compound.

Structural analyses from PubChem data further indicate that the 4-methylphenyl group augments steric bulk, potentially reducing off-target interactions.

Objectives and Significance of Studying N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide

The primary objectives of current research include:

- Mechanistic Elucidation : Deciphering its inhibition mechanisms against bacterial enzymes through crystallography and mutagenesis studies.

- SAR Optimization : Modifying substituents on the benzenesulfonamide and thiophene rings to enhance potency and selectivity.

- Therapeutic Expansion : Exploring applications beyond antimicrobial activity, such as anticancer or anti-inflammatory uses, leveraging thiophene’s historical success in these domains.

This compound’s study is significant not only for addressing drug-resistant infections but also for advancing hybrid heterocycle design principles in medicinal chemistry.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-14-7-9-15(10-8-14)18(16-11-12-23(19,20)13-16)24(21,22)17-5-3-2-4-6-17/h2-12,16H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXUQXJNBPFTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with aniline to form the sulfonamide intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The thiophene ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of a sulfolene ring and dual aryl substituents. Below is a comparative analysis with structurally related sulfonamides:

Key Differences and Implications

Tautomerism : Unlike triazole-thiones , the target compound lacks tautomeric equilibria, simplifying its reactivity profile.

Synthesis Complexity : The sulfolene moiety may require specialized synthesis steps (e.g., oxidation of thiophene derivatives) compared to straightforward condensations in .

Biological Activity : While triazole-sulfonamides show antifungal activity, the target compound’s bioactivity remains speculative but could align with sulfonamide-based kinase inhibitors .

Research Findings and Data

Physicochemical Properties (Inferred)

- LogP : Estimated ~3.5 (higher than N-(4-methoxyphenyl) analog due to 4-methylphenyl ).

- Solubility : Lower in water than methoxy-substituted analogs but improved in organic solvents.

- Thermal Stability : Sulfolene ring may confer higher melting point (>200°C) compared to aldimine derivatives (84–92°C ).

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a thiophene ring with dioxo substituents and a sulfonamide group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C14H14N2O4S |

| CAS Number | 1384428-22-1 |

| Functional Groups | Thiophene, sulfonamide |

The presence of the thiophene and sulfonamide moieties suggests potential interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways within cellular systems. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymatic processes. The thiophene ring's electron-rich nature may facilitate interactions with various biological molecules, enhancing the compound's efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are well-documented for their antibacterial effects. A comparative analysis of related compounds shows that those containing thiophene rings often demonstrate enhanced antimicrobial activity due to their unique structural features.

Anticancer Potential

Recent studies have highlighted the potential of thiophene derivatives as anticancer agents. For example, benzene disulfonamides have been identified as inhibitors of oxidative phosphorylation (OXPHOS), a critical pathway in cancer metabolism. N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide may similarly affect tumor cell viability by disrupting energy production pathways.

Study 1: Inhibition of OXPHOS

A study on related benzene disulfonamides demonstrated significant cytotoxicity against pancreatic cancer cells by inhibiting mitochondrial function. The lead compound exhibited an IC50 value of 0.58 μM in galactose-containing media, indicating potent inhibition of ATP production . This suggests that N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide could follow a similar mechanism.

Study 2: Antimicrobial Efficacy

Research on structurally analogous compounds has shown promising antimicrobial effects. For example, compounds containing thiophene and sulfonamide groups have been tested against various bacterial strains, often showing significant inhibition zones in agar diffusion assays.

Comparative Analysis with Related Compounds

| Compound Name | Activity | IC50 Value |

|---|---|---|

| N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamide | Anticancer | 0.31 μM |

| N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide) | Anti-inflammatory | >10 μM |

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-phenyacetamide | Antimicrobial | Variable |

This table illustrates how N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)benzenesulfonamide compares with other compounds in terms of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.